molecular formula C10H20N2O4S B2543273 1-[Butyl(methyl)sulfamoyl]pyrrolidine-3-carboxylic acid CAS No. 1405188-21-7

1-[Butyl(methyl)sulfamoyl]pyrrolidine-3-carboxylic acid

Cat. No. B2543273
CAS RN: 1405188-21-7
M. Wt: 264.34
InChI Key: ZKTUSAPUUVNSCZ-UHFFFAOYSA-N
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Description

“1-[Butyl(methyl)sulfamoyl]pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C10H20N2O4S . It has an average mass of 264.342 Da and a monoisotopic mass of 264.114380 Da .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “this compound”, often involves the use of organocatalytic enantioselective Michael addition reactions . These reactions typically involve 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . The synthesis of pyrrolidines can also be achieved through a variety of other methods, such as N-heterocyclization of primary amines with diols .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This ring is a nitrogen heterocycle that is widely used by medicinal chemists . The structure is further characterized by sp3 hybridization, which allows for efficient exploration of the pharmacophore space .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds often involve the use of organocatalytic enantioselective Michael addition reactions . These reactions typically involve 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .

Future Directions

The future directions for “1-[Butyl(methyl)sulfamoyl]pyrrolidine-3-carboxylic acid” and similar compounds likely involve further exploration of their potential uses in drug discovery . The pyrrolidine ring is a versatile scaffold for the development of novel biologically active compounds , suggesting that there may be many potential applications for these compounds in the future.

properties

IUPAC Name

1-[butyl(methyl)sulfamoyl]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S/c1-3-4-6-11(2)17(15,16)12-7-5-9(8-12)10(13)14/h9H,3-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTUSAPUUVNSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)N1CCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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